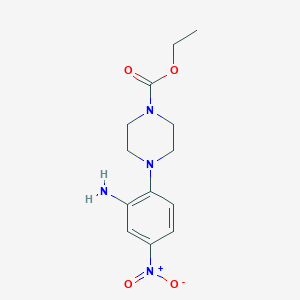
Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of piperazine derivatives with high yields and purity .
化学反应分析
Types of Reactions
Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceutical drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring is known to interact with various receptors and enzymes, leading to its biological effects. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules, influencing cellular processes .
相似化合物的比较
Similar Compounds
Piperazine: A simple derivative used in various pharmaceutical applications.
N-Boc piperazine: A protected form of piperazine used in organic synthesis.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A similar compound used as a building block in organic synthesis.
Uniqueness
Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both an amino and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C13H18N4O4 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC 名称 |
ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18N4O4/c1-2-21-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8,14H2,1H3 |
InChI 键 |
CYCSBNALGOUMII-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)
![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)

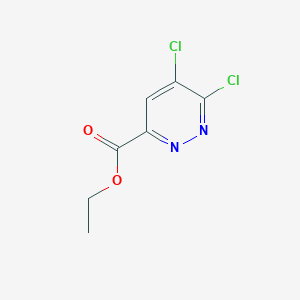
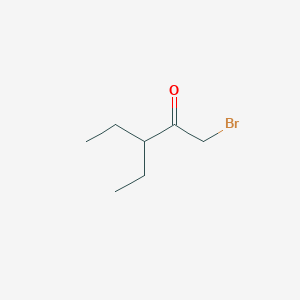

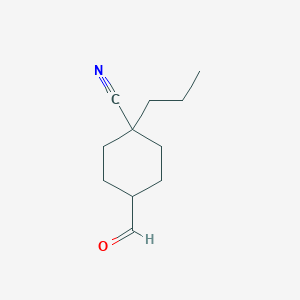
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
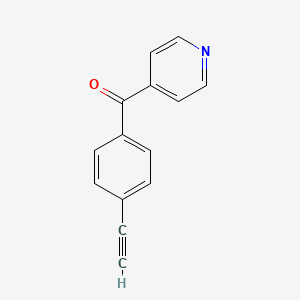
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)
